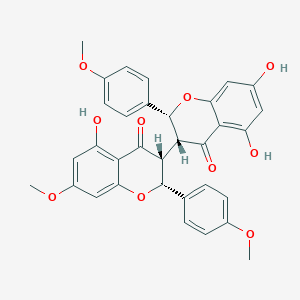
ChamaejasmeninC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chamaejasmenin C is a biflavanone compound isolated from the roots of the plant Stellera chamaejasme L., which belongs to the Thymelaeaceae family . This plant is a well-recognized traditional Chinese herbal medicine, widely distributed in the north and southwest of China. The roots of Stellera chamaejasme L. have been used for the treatment of various ailments, including scabies, tinea, stubborn skin ulcers, chronic tracheitis, and tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chamaejasmenin C can be isolated from the roots of Stellera chamaejasme L. through a series of extraction and purification steps. The process typically involves the use of solvents such as methanol and ethyl acetate. The crude extract is subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify chamaejasmenin C .
Industrial Production Methods: While there is limited information on the large-scale industrial production of chamaejasmenin C, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The key steps involve solvent extraction, chromatographic separation, and crystallization to obtain pure chamaejasmenin C.
Chemical Reactions Analysis
Types of Reactions: Chamaejasmenin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions:
Oxidation: Chamaejasmenin C can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Substitution reactions may involve the use of halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of chamaejasmenin C may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chamaejasmenin C has been the subject of extensive scientific research due to its potential therapeutic properties. Some of its notable applications include:
Anti-cancer Activity: Chamaejasmenin C has shown potent anti-proliferative effects in various human solid tumor cell lines.
Antifungal Activity: The compound exhibits antifungal properties, particularly against Pyricularia oryzae, a pathogenic fungus that affects rice crops.
Nematicidal Activity: Chamaejasmenin C has demonstrated nematicidal activity against pine wood nematode (Bursaphelenchus xylophilus), which is responsible for pine wilt disease.
Mechanism of Action
Comparison with Similar Compounds
Chamaejasmenin C belongs to a group of biflavanones, which includes several structurally related compounds. Some of the similar compounds are:
Chamaejasmenin B: Another biflavanone isolated from Stellera chamaejasme L., known for its anti-cancer and antifungal properties.
Neochamaejasmin B: A biflavanone with similar anti-cancer activities.
Chamaejasmenin C is unique due to its potent nematicidal activity, which is not commonly observed in other biflavanones.
Properties
Molecular Formula |
C33H28O10 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
(2R,3R)-5,7-dihydroxy-3-[(2R,3R)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32-,33-/m0/s1 |
InChI Key |
RCENZFSDCKZBLJ-IKFSTVPESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















